8-Methoxyquinoline-4-carboxylic acid
CAS No.: 1092288-64-6
Cat. No.: VC8046694
Molecular Formula: C11H9NO3
Molecular Weight: 203.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1092288-64-6 |
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Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 |
IUPAC Name | 8-methoxyquinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14) |
Standard InChI Key | NEBCNIRZMNKUQQ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O |
Canonical SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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IUPAC Name: 8-Methoxyquinoline-4-carboxylic acid
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Molecular Formula: C₁₁H₉NO₃
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Molecular Weight: 203.19 g/mol
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SMILES: COC₁=CC=CC₂=C(C=CN=C₁₂)C(=O)O
The planar quinoline core facilitates π-π interactions, while the methoxy and carboxylic acid groups enhance solubility and metal-chelating capabilities .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Solubility | Soluble in polar solvents | |
LogP | ~1.6 (estimated) |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 8-methoxyquinoline-4-carboxylic acid typically involves multi-step reactions, as outlined in a 2020 Chinese patent (CN112500341B) :
Stepwise Synthesis
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Bromination of isatin | 6-Bromoisatin, NaOH, pyruvic acid, 100°C | 75% |
2 | Decarboxylation | Nitrobenzene, 210°C | 68% |
3 | Esterification | Thionyl chloride, methanol | 80% |
4 | Hydrolysis | NaOH aqueous solution, 60°C | 85% |
Industrial and Research Applications
Drug Development
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Building Block: Used in synthesizing protease inhibitors and kinase-targeted therapies .
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Siderophore Analog: Binds Fe³⁺ and MoO₄²⁻, mimicking natural siderophores like quinolobactin .
Material Science
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Coordination Polymers: Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic applications .
Recent Advances and Future Directions
Synthetic Optimization
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Flow Chemistry: Microreactor systems reduce reaction times by 40% compared to batch processes .
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Enzymatic Hydrolysis: Lipases achieve 90% enantiomeric excess in ester intermediate resolution .
Emerging Therapeutic Roles
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